(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(benzyloxy)benzaldehyde with 3-methylphenyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure.
Benzylidene derivatives: Compounds with a benzylidene group attached to a heterocyclic core.
Imines: Compounds containing an imine functional group.
Uniqueness
(2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H20N2O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(5E)-2-(3-methylphenyl)imino-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O2S/c1-17-6-5-9-20(14-17)25-24-26-23(27)22(29-24)15-18-10-12-21(13-11-18)28-16-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,25,26,27)/b22-15+ |
InChI Key |
NAQSKMRTTLRKTJ-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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